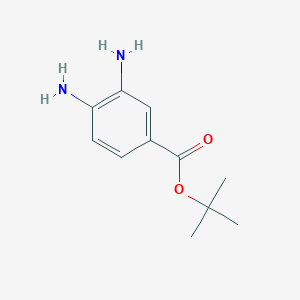

Tert-butyl 3,4-diaminobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWMTJULZJDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565033 | |

| Record name | tert-Butyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62754-26-1 | |

| Record name | tert-Butyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,4-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tert-butyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3,4-diaminobenzoate, a key intermediate in pharmaceutical and materials science. This document details plausible synthetic routes, experimental protocols, and expected analytical characterization data.

Introduction

This compound (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is an aromatic diamine with a tert-butyl ester functional group.[1] This structure makes it a valuable building block in organic synthesis, particularly for the preparation of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents. The tert-butyl ester group offers the advantage of being relatively stable under various reaction conditions while being readily cleavable under acidic conditions.

Synthetic Routes

Two primary synthetic strategies are presented for the preparation of this compound. The first involves the direct esterification of 3,4-diaminobenzoic acid, while the second proceeds through the reduction of a nitro-substituted precursor.

Route 1: Direct Esterification of 3,4-Diaminobenzoic Acid

This method is analogous to the synthesis of other alkyl 3,4-diaminobenzoates, such as the methyl ester.[2] The direct esterification of 3,4-diaminobenzoic acid with a tert-butyl source is a straightforward approach.

Caption: Synthetic pathway for this compound via direct esterification.

2.1.1. Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from general procedures for the esterification of benzoic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Addition of Reagents: Add an excess of tert-butanol (3-5 eq) to the suspension.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Summary of Reaction Conditions for Direct Esterification

| Parameter | Condition |

| Starting Material | 3,4-Diaminobenzoic Acid |

| Reagent | tert-Butanol |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Toluene or Dioxane |

| Reaction Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Expected Yield | Moderate to Good |

Route 2: Reduction of a Nitro Precursor

This route involves the synthesis of a nitro-substituted tert-butyl benzoate intermediate, followed by the reduction of the nitro group to an amine. A plausible precursor is tert-butyl 4-amino-3-nitrobenzoate.

Caption: Synthetic pathway via nitration and subsequent reduction of a precursor.

2.2.1. Experimental Protocol

This protocol is based on standard procedures for the nitration of aromatic compounds and subsequent reduction of the nitro group.

Step 1: Synthesis of tert-butyl 4-amino-3-nitrobenzoate

-

Dissolution: Dissolve tert-butyl 4-aminobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Quenching: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Isolation: Filter the solid, wash with water, and dry to obtain tert-butyl 4-amino-3-nitrobenzoate.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired product. Further purification can be achieved by recrystallization or column chromatography.

Table 2: Summary of Reaction Conditions for the Reduction Route

| Step | Parameter | Condition |

| 1. Nitration | Starting Material | tert-butyl 4-aminobenzoate |

| Reagents | Nitric Acid, Sulfuric Acid | |

| Temperature | 0-5 °C | |

| Reaction Time | 1-2 hours | |

| 2. Reduction | Starting Material | tert-butyl 4-amino-3-nitrobenzoate |

| Reagents | H₂ (gas), 10% Pd/C | |

| Solvent | Ethanol or Ethyl Acetate | |

| Temperature | Room Temperature |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 1H | Ar-H |

| ~ 7.1 | s | 1H | Ar-H |

| ~ 6.7 | d | 1H | Ar-H |

| ~ 3.8 | br s | 2H | -NH₂ |

| ~ 3.4 | br s | 2H | -NH₂ |

| ~ 1.5 | s | 9H | -C(CH₃)₃ |

Table 4: Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O |

| ~ 141 | Ar-C |

| ~ 138 | Ar-C |

| ~ 121 | Ar-C |

| ~ 118 | Ar-C |

| ~ 117 | Ar-C |

| ~ 80 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H Stretch (Amine) |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2980-2950 | Medium | C-H Stretch (Aliphatic) |

| ~ 1700 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 6: Expected Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | 209.13 [M+H]⁺, 231.11 [M+Na]⁺ |

Physical Properties

Table 7: Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol [1] |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not consistently reported[1] |

Safety Information

-

3,4-Diaminobenzoic Acid: Handle with care. May cause skin and eye irritation.

-

tert-Butanol: Flammable liquid and vapor. Harmful if swallowed.

-

Concentrated Acids (Sulfuric, Nitric): Highly corrosive. Cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area and ensure no ignition sources are present.

-

Palladium on Carbon: Flammable solid. Can ignite in the presence of solvents and air.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines two reliable synthetic pathways for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided characterization data, based on established spectroscopic principles and data from analogous compounds, will aid in the verification of the synthesized product's identity and purity. As with any chemical synthesis, careful execution of the experimental procedures and adherence to safety protocols are paramount.

References

In-Depth Technical Guide: Physical and Chemical Properties of Tert-butyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 3,4-diaminobenzoate, a versatile building block in medicinal chemistry and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in novel molecular design and synthesis.

Chemical Identity and Structure

This compound is an aromatic amine and a benzoate ester. Its structure features a benzene ring substituted with two adjacent amino groups and a tert-butoxycarbonyl group.

Molecular Structure:

"Tert-butyl 3,4-diaminobenzoate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic route for tert-butyl 3,4-diaminobenzoate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex heterocyclic structures.

Molecular Structure and Formula

This compound is an aromatic compound featuring a benzene ring substituted with a tert-butyl ester group and two adjacent amine groups at positions 3 and 4.

-

Molecular Weight: 208.26 g/mol [1]

-

SMILES: CC(C)(C)OC(=O)C1=CC=C(N)C(=C1)N[1]

-

CAS Number: 62754-26-1

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 62754-26-1 | |

| Appearance | Not specified | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| InChIKey | PSXWMTJULZJDAI-UHFFFAOYSA-N | [1] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method is the esterification of 3,4-diaminobenzoic acid. The following proposed protocol is based on standard organic chemistry principles for the formation of tert-butyl esters.

Reaction: 3,4-Diaminobenzoic acid reacts with a tert-butylating agent, such as N,N'-di-tert-butyl-O-methylisourea under acidic conditions, to yield this compound.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add N,N'-di-tert-butyl-O-methylisourea (1.5 equivalents) followed by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

Aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules and complex organic structures. The ortho-diamine functionality in this compound makes it a particularly useful precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent in many pharmaceutical agents. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions during a multi-step synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound from 3,4-diaminobenzoic acid.

Caption: Proposed synthesis of this compound.

References

Spectroscopic Data of Tert-butyl 3,4-diaminobenzoate: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide to the spectroscopic data of Tert-butyl 3,4-diaminobenzoate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values and data from its close structural analog, Methyl 3,4-diaminobenzoate, to offer valuable insights for characterization.

Introduction

This compound is an organic compound with the molecular formula C₁₁H₁₆N₂O₂. Its structure features a benzene ring substituted with two amino groups and a tert-butyl ester group. This arrangement of functional groups makes it a potentially valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~4.0 (broad s) | 4H | -NH₂ | |

| 1.55 | s | 9H | -C(CH₃)₃ |

Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for Methyl 3,4-diaminobenzoate

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.49 | d | 7.01 | 1H | Ar-H |

| 7.47 | s | 1H | Ar-H | |

| 6.68 | d | 7.01 | 1H | Ar-H |

| 3.87 | s | 3H | -COOCH₃ | |

| 3.80 | br s | 2H | -NH₂ | |

| 3.35 | br s | 2H | -NH₂ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.56 | C=O |

| 140.89 | Ar-C |

| 138.16 | Ar-C |

| 120.87 | Ar-CH |

| 118.23 | Ar-CH |

| 118.16 | Ar-C |

| 52.11 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium-Strong | N-H bending and C=C stretching (aromatic) |

| 1300-1000 | Medium-Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 152 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 135 | [M - C₄H₉O]⁺ or [M - 73]⁺ (Loss of tert-butoxy group) |

| 108 | [H₂N-C₆H₃-CO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data quality. The following are generalized procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in readily accessible literature, this guide provides a foundational understanding through predicted data and analysis of a close structural analog. The provided tables and experimental protocols offer a valuable starting point for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical methodologies for its unambiguous characterization. The successful synthesis and purification of this compound, followed by rigorous spectroscopic analysis as outlined, are essential steps for its application in further research and development.

An In-depth Technical Guide on the Solubility of Tert-butyl 3,4-diaminobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tert-butyl 3,4-diaminobenzoate

This compound is an organic compound with the molecular formula C₁₁H₁₆N₂O₂. Its structure consists of a benzene ring substituted with two amino groups (-NH₂), a carboxylic acid tert-butyl ester group (-COOC(CH₃)₃). This compound and its analogs are of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development activities.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features both polar (two amino groups and the ester carbonyl group) and nonpolar (the benzene ring and the tert-butyl group) regions. This amphiphilic nature suggests a varied solubility profile across different types of organic solvents.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The amino groups can form hydrogen bonds with the hydroxyl groups of alcohols. Therefore, good solubility is expected in lower alcohols.

-

Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate, and Ethers like Tetrahydrofuran): The polar ester and amino groups can engage in dipole-dipole interactions with these solvents. Moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Alkanes like Hexane, Aromatic Hydrocarbons like Toluene): The presence of the nonpolar benzene ring and the bulky, nonpolar tert-butyl group suggests some affinity for nonpolar solvents. However, the polar amino groups will likely limit the solubility in highly nonpolar solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can act as hydrogen bond acceptors, potentially leading to reasonable solubility.

A summary of the predicted qualitative solubility is presented in Table 1. It is important to note that this is a qualitative prediction, and experimental determination is necessary for quantitative values.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | Hydrogen bonding between the amino groups of the solute and the hydroxyl group of the solvent. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and the solvent. |

| Ethers | Diethyl Ether, THF | Moderate | Dipole-dipole interactions and some hydrogen bond accepting capability of the ether oxygen. |

| Halogenated Hydrocarbons | Dichloromethane | Moderate | Solvents are of intermediate polarity and can interact with both polar and nonpolar parts of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings can contribute to solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of the solvent is not ideal for solubilizing the polar amino and ester groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[1][2]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax, or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

A Comprehensive Technical Guide to Tert-butyl 3,4-diaminobenzoate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, properties, and applications of tert-butyl 3,4-diaminobenzoate, a key building block in the construction of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural features, possessing both nucleophilic amino groups and a sterically hindered ester, make it a valuable synthon for creating a diverse array of heterocyclic compounds and other pharmacologically relevant scaffolds.

Physicochemical Properties

This compound is a stable organic compound with the following key properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol [1] |

| CAS Number | 62754-26-1 |

| Appearance | Off-white to light brown solid (typical) |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Note: Specific physical constants such as melting and boiling points are not consistently reported in publicly available literature, often cited as "n/a".[1] This may be due to the compound's tendency to decompose at elevated temperatures.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process starting from 3,4-dinitrobenzoic acid. The first step is the esterification of the carboxylic acid with tert-butanol, followed by the reduction of the two nitro groups to amines.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of tert-Butyl 3,4-dinitrobenzoate (Esterification)

Materials:

-

3,4-Dinitrobenzoic acid

-

tert-Butanol

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,4-dinitrobenzoic acid (1 equivalent) in dichloromethane, add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3,4-dinitrobenzoate.

Experimental Protocol: Synthesis of this compound (Reduction)

Materials:

-

tert-Butyl 3,4-dinitrobenzoate

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate or Hydrogen gas

Procedure (using Hydrazine Hydrate):

-

Dissolve tert-butyl 3,4-dinitrobenzoate (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Heat the mixture to a gentle reflux.

-

Slowly add hydrazine hydrate (4-5 equivalents) dropwise to the refluxing mixture. (Caution: Exothermic reaction).

-

After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its vicinal diamine functionality. These two amino groups can readily undergo condensation reactions with a variety of electrophiles to form heterocyclic systems. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions after the desired heterocyclic core has been constructed.

Caption: Key reactions of this compound.

Synthesis of Benzimidazoles

One of the most important applications of this compound is in the synthesis of benzimidazole derivatives. This is typically achieved through the Phillips condensation, which involves the reaction of the diamine with an aldehyde in the presence of an oxidizing agent, or by condensation with a carboxylic acid or its derivative.

A specific example is found in patent literature, where this compound is reacted with a carboxylic acid derivative in the presence of triethylamine and propylphosphonic anhydride (T3P®) to form an amide intermediate, which then cyclizes to the benzimidazole.[2]

Experimental Protocol: General Procedure for Benzimidazole Synthesis

Materials:

-

This compound

-

Carboxylic acid

-

Propylphosphonic anhydride (T3P®) solution

-

Triethylamine

-

Dichloromethane

Procedure:

-

To a solution of the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in dichloromethane, add triethylamine (2.5 equivalents).

-

Add a solution of propylphosphonic anhydride (1.5 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting amide intermediate can be cyclized to the benzimidazole by heating in acetic acid.

Synthesis of Quinoxalines

The reaction of this compound with 1,2-dicarbonyl compounds, such as α-diketones or α-ketoesters, provides a straightforward route to quinoxaline derivatives. This condensation reaction typically proceeds under mild acidic or neutral conditions.

Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active molecules. For instance, benzimidazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.

A notable application of this building block is in the synthesis of di-heterocyclic substituted pyridine-2(1H)-one derivatives, which have been investigated as potent and selective factor XIa inhibitors for the treatment of thromboembolic disorders.[2]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily form key heterocyclic structures like benzimidazoles and quinoxalines makes it an indispensable tool for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a solid foundation for the preparation and utilization of this important intermediate in the pursuit of novel therapeutic agents. The strategic use of the tert-butyl ester as a protecting group further enhances its utility, allowing for late-stage functionalization of the carboxylic acid moiety.

References

The Strategic Role of the Tert-butyl Ester in Tert-butyl 3,4-diaminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyl ester functionality in molecules such as tert-butyl 3,4-diaminobenzoate plays a crucial gatekeeper role. This technical guide provides an in-depth analysis of the function of the tert-butyl ester in this important synthetic building block, offering insights into its application, experimental protocols, and impact on drug discovery workflows.

Core Function: A Bulky Guardian for a Reactive Carboxyl Group

The primary role of the tert-butyl ester in this compound is to serve as a protecting group for the carboxylic acid. The bulky tert-butyl group sterically hinders the carboxyl moiety, rendering it unreactive towards a wide range of nucleophiles and bases. This protection is essential when chemical transformations are required at other positions of the molecule, particularly at the two amino groups.

The stability of the tert-butyl ester under neutral and basic conditions allows for a variety of reactions to be performed on the aromatic ring or the amino functionalities without affecting the carboxylic acid. This orthogonality is a key advantage in multi-step syntheses.

Synthesis and Deprotection: A Tale of Two Chemistries

The introduction and removal of the tert-butyl ester are critical steps in its application as a protecting group.

Deprotection: The removal of the tert-butyl ester, or deprotection, is typically achieved under acidic conditions. This process leverages the formation of a stable tert-butyl carbocation, which readily eliminates as isobutylene gas, driving the reaction to completion. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

A key advantage of the tert-butyl ester is its selective cleavage under conditions that often leave other protecting groups, such as benzyl esters or N-Boc groups, intact. This chemoselectivity is a cornerstone of modern synthetic strategy.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The ortho-diamino functionality is a precursor to the formation of benzimidazoles, quinoxalines, and other fused ring systems that are prevalent in many classes of therapeutic agents, including kinase inhibitors.

A patent application (WO2020094156A1) describes the use of this compound in the synthesis of di-heterocyclic substituted pyridine-2(1H)-one derivatives, which are investigated for their medicinal properties.[1] In this context, the tert-butyl ester protects the carboxylic acid functionality while the amino groups are reacted to form a more complex heterocyclic system.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available search results, the following is a representative experimental protocol for a reaction utilizing this compound, based on the aforementioned patent.

Table 1: Representative Reaction Utilizing this compound

| Step | Reactants & Reagents | Solvent | Conditions |

| 1 | This compound (0.92 mmol), Triethylamine (2.5 mL), Propylphosphonic anhydride (1.5 mL) | Dichloromethane (10 mL) | Room temperature, 16 hours |

| 2 | Resulting intermediate from Step 1 | Acetic acid (5 mL) | 75 °C, 2 hours (sealed tube) |

Source: Adapted from patent WO2020094156A1.[1]

Visualizing the Workflow

To illustrate the strategic use of the tert-butyl ester protecting group, the following diagrams outline the general workflow of its application and a hypothetical synthetic pathway involving this compound.

Caption: General workflow for the use of a tert-butyl ester protecting group.

Caption: Hypothetical synthetic pathway utilizing this compound.

Conclusion

The tert-butyl ester in this compound is a critical tool for synthetic chemists, particularly in the field of drug discovery. Its robust nature under a variety of reaction conditions, coupled with its facile and selective removal, allows for the efficient construction of complex molecular scaffolds. As a key building block for the synthesis of medicinally relevant heterocyclic systems, this compound, and the strategic role of its tert-butyl ester, will continue to be of significant interest to researchers and drug development professionals.

References

Potential applications of "Tert-butyl 3,4-diaminobenzoate" in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of Tert-butyl 3,4-diaminobenzoate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile bifunctional aromatic building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring an ortho-diamino functionality and a sterically hindered tert-butyl ester, makes it an ideal precursor for the synthesis of a wide array of heterocyclic scaffolds. This guide explores the core applications of this compound, focusing on its role in the development of potent and selective therapeutic agents. Key applications include the synthesis of benzimidazoles, benzodiazepines, and other fused heterocyclic systems that form the core of various inhibitors targeting enzymes crucial in oncology and immunology, such as Poly(ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (Btk). This document provides a comprehensive overview of its synthetic utility, therapeutic applications, quantitative data on derived compounds, and detailed experimental protocols.

Introduction: A Versatile Chemical Scaffold

This compound (Mol. Formula: C₁₁H₁₆N₂O₂) is an aromatic compound distinguished by two key reactive sites: the vicinal amino groups at the C3 and C4 positions and the carboxylic acid protected as a tert-butyl ester at the C1 position.[1] This arrangement provides a robust platform for constructing complex molecular architectures.

-

Ortho-diamino group: This functionality is a classic precursor for cyclocondensation reactions, enabling the facile synthesis of various fused five- and seven-membered heterocyclic rings.

-

Tert-butyl ester: This group serves a dual purpose. Firstly, it acts as a stable protecting group for the carboxylic acid, which is resistant to many reaction conditions used to modify the amino groups. It can be deprotected later under acidic conditions to reveal the carboxylic acid for further functionalization. Secondly, the bulky tert-butyl group can significantly influence the pharmacokinetic properties of the final molecule, potentially enhancing metabolic stability and modulating solubility.[2][3]

These features make this compound a valuable starting material in drug discovery for creating libraries of compounds with diverse biological activities.[4][5][6]

Core Synthetic Applications: Building Heterocyclic Systems

The primary utility of this compound lies in its efficient conversion to medicinally relevant heterocyclic cores.

Synthesis of Benzimidazole Scaffolds

The reaction of the ortho-diamino moiety with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for constructing the benzimidazole ring system. This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. For instance, the condensation with a carboxylic acid, often under dehydrating conditions (e.g., polyphosphoric acid), leads directly to 2-substituted benzimidazoles.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a critical class of therapeutic agents, traditionally known for their anxiolytic and anticonvulsant properties.[7] More recently, the benzodiazepine scaffold has been explored for other indications, including cancer.[8] this compound can be used to synthesize substituted 1,4-benzodiazepine-2-ones through multi-step sequences, often involving reaction with α-amino acids or their derivatives, followed by cyclization.[9][10]

Therapeutic Targets and Applications

Derivatives of this compound have shown activity against several important therapeutic targets.

PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[8][12] Several PARP inhibitors have been developed for treating such cancers.[13][14]

The benzimidazole scaffold, readily synthesized from this compound, is a common core structure in many potent PARP inhibitors.[11]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[15] The structural rigidity and versatile substitution patterns offered by scaffolds derived from this compound make it a suitable starting point for designing inhibitors that can fit into the ATP-binding pocket of various kinases. For example, Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune diseases.[16] The design of novel, selective Btk inhibitors often incorporates heterocyclic cores that can be accessed from ortho-diamino precursors.[17]

Antimicrobial Agents

Derivatives of 3,4-diaminobenzoic acid have been investigated for their antimicrobial properties. The resulting benzimidazole and other heterocyclic structures can exhibit activity against various bacterial and fungal strains.[18] For instance, certain benzimidazole derivatives have shown promising antifungal activity, sometimes exceeding that of standard drugs like Ketoconazole against specific strains.[18]

Quantitative Data Summary

The following table summarizes inhibitory activities for representative compounds derived from scaffolds related to this compound.

| Compound Class | Target | Compound Example | IC₅₀ (nM) | Cell Line | Reference |

| Benzodiazepine | PARP-1 | H34 | 4.8 | - | [8] |

| Benzodiazepine | PARP-1 | H42 | 11.2 | - | [8] |

| Benzodiazepine | PARP-1 | H48 | 6.5 | - | [8] |

| Benzodiazepine | PARP-1 | H52 | 4.1 | - | [8] |

| Thienoimidazole | PARP-1 | 16g | 21 | HCC1937 | [11] |

| Thienoimidazole | PARP-1 | 16i | 20 | HCC1937 | [11] |

| Thienoimidazole | PARP-1 | 16j | 11 | HCC1937 | [11] |

| Thienoimidazole | PARP-1 | 16l | 10 | HCC1937 | [11] |

Note: The compounds listed are derivatives of related scaffolds, illustrating the therapeutic potential of the core structures accessible from 3,4-diaminobenzoic acid precursors.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of a benzimidazole derivative, a common application of ortho-phenylenediamines.

General Protocol: Synthesis of a 2-Substituted Benzimidazole

This protocol is adapted from standard procedures for the condensation of an ortho-phenylenediamine with a carboxylic acid.

Materials:

-

This compound (1 equivalent)

-

Substituted carboxylic acid (1 equivalent)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice-water bath

-

Aqueous ammonia or sodium bicarbonate solution

-

Organic solvent for extraction/purification (e.g., ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound and the desired carboxylic acid.

-

Add polyphosphoric acid (typically 10-20 times the weight of the reactants).

-

Heat the reaction mixture with vigorous stirring under a nitrogen atmosphere to 150-200°C for several hours (the optimal temperature and time depend on the specific reactants).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool slightly before carefully pouring it into a beaker containing a stirred mixture of ice and water.

-

Neutralize the acidic solution by slowly adding a concentrated base (e.g., aqueous ammonia) until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any residual acid and salts.

-

Dry the crude product under vacuum.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-substituted benzimidazole derivative.

Conclusion

This compound is a high-value building block in medicinal chemistry, providing a straightforward entry into several classes of pharmacologically important heterocyclic compounds. Its utility in constructing the core scaffolds of targeted therapies, such as PARP and kinase inhibitors, underscores its importance in modern drug discovery. The dual functionality of the ortho-diamino group for heterocycle formation and the tert-butyl ester for protection and pharmacokinetic modulation allows for the creation of diverse and potent bioactive molecules. This guide highlights its significant potential and provides a foundational understanding for researchers aiming to leverage this versatile intermediate in their drug development programs.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 14. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 15. research.tees.ac.uk [research.tees.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Tert-butyl 3,4-diaminobenzoate as a Monomer for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3,4-diaminobenzoate is an aromatic diamine monomer with significant potential for the synthesis of high-performance polymers, particularly polybenzimidazoles (PBIs). The incorporation of a tert-butyl ester group onto the aromatic backbone offers a unique handle for post-polymerization modification and can influence the solubility and processing characteristics of the resulting polymers. This technical guide provides a comprehensive overview of the synthesis, potential polymerization, and expected properties of polymers derived from this compound, drawing upon established principles of PBI chemistry.

While direct experimental data on the polymerization of this compound is limited in publicly available literature, this guide constructs a robust framework based on analogous and well-documented PBI synthesis protocols.

Monomer Profile: this compound

The foundational monomer, this compound, possesses a unique combination of reactive amino groups and a bulky, thermally labile tert-butyl ester.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 62754-26-1 | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Synthesis of this compound

Polymerization of this compound: Synthesis of Polybenzimidazoles (PBIs)

The primary application of this compound in polymer synthesis is expected to be in the formation of polybenzimidazoles. PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability.[2] The synthesis of PBIs typically involves the condensation of an aromatic tetraamine with a dicarboxylic acid or its derivative. In the case of this compound, it would act as the diamine monomer.

Proposed Polymerization Pathway with a Dicarboxylic Acid

A common method for PBI synthesis is the high-temperature polycondensation in a high-boiling solvent or a melt. Polyphosphoric acid (PPA) is a widely used solvent and catalyst for this reaction.

Caption: Proposed reaction pathway for PBI synthesis.

Experimental Protocol (Hypothetical, based on analogous systems)

This protocol is adapted from established procedures for the synthesis of PBIs from other aromatic diamines.[2]

Materials:

-

This compound

-

Isophthalic acid (or other aromatic dicarboxylic acid)

-

Polyphosphoric acid (PPA)

-

Methanol

-

Ammonium hydroxide solution

Procedure:

-

Monomer Preparation: Ensure both this compound and the dicarboxylic acid are pure and dry.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add PPA.

-

Monomer Addition: Under a slow stream of nitrogen, add equimolar amounts of this compound and isophthalic acid to the PPA at room temperature.

-

Polymerization:

-

Slowly heat the mixture to 150°C and maintain for 2-4 hours to ensure the formation of the poly(amic acid) intermediate.

-

Gradually increase the temperature to 200-220°C and hold for 4-6 hours to effect the cyclodehydration to form the benzimidazole ring. The viscosity of the solution will increase significantly.

-

-

Precipitation and Neutralization:

-

Cool the reaction mixture to below 100°C and pour it into a large volume of vigorously stirred water or methanol to precipitate the polymer.

-

Break up the polymer into smaller pieces and wash extensively with water to remove PPA.

-

Neutralize the polymer by stirring in a dilute ammonium hydroxide solution.

-

-

Purification and Drying:

-

Wash the polymer repeatedly with water until the washings are neutral.

-

Finally, wash with methanol to remove residual water.

-

Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

-

Properties of the Resulting Polymer

The properties of the PBI derived from this compound are expected to be influenced by the presence of the tert-butyl ester group.

Expected Thermal Properties

Standard PBIs exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.[3] The introduction of a tert-butyl group may slightly decrease the thermal stability due to the potential for thermal decomposition of the ester group at a lower temperature than the main polymer backbone.[4]

| Property | Expected Range |

| Glass Transition Temperature (Tg) | 350 - 450 °C |

| 5% Weight Loss Temperature (TGA) | 400 - 500 °C in N₂ |

Expected Mechanical Properties

PBIs are known for their high strength and modulus.[2] The bulky tert-butyl group might slightly disrupt chain packing, potentially leading to a slight decrease in modulus compared to an unsubstituted analogue, but could enhance toughness.

| Property | Expected Range |

| Tensile Strength | 100 - 150 MPa |

| Tensile Modulus | 3 - 5 GPa |

| Elongation at Break | 5 - 15 % |

Solubility and Processability

A key advantage of the tert-butyl ester group is its potential to enhance solubility in common organic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). This improved solubility would facilitate polymer processing, such as solution casting of films or spinning of fibers.

Post-Polymerization Modification

The tert-butyl ester group serves as a versatile precursor for further chemical modifications.

Caption: Potential post-polymerization modifications.

Hydrolysis to a Carboxylic Acid-Functionalized PBI

The tert-butyl ester can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield a carboxylic acid-functionalized PBI. This introduces a site for:

-

Improved hydrophilicity and potential for ion exchange.

-

Further derivatization to amides, esters, or salts.

-

Cross-linking through the carboxylic acid groups.

Potential Applications

The unique properties of PBIs derived from this compound suggest a range of potential applications:

-

High-Temperature Membranes: For gas separation, pervaporation, and fuel cells, where the carboxylic acid functionality could be used to tune transport properties.

-

Advanced Composites: As a matrix resin for high-performance composites in aerospace and automotive applications.

-

Functional Coatings: Offering high thermal stability and the ability to be functionalized for specific surface properties.

-

Drug Delivery: The carboxylic acid-functionalized polymer could be used to conjugate drugs for targeted delivery applications, leveraging the biocompatibility of some PBIs.

Conclusion

This compound is a promising monomer for the development of novel high-performance polymers. While direct experimental data is scarce, this guide provides a robust, technically-grounded framework for its use in the synthesis of advanced polybenzimidazoles. The presence of the tert-butyl ester group offers significant advantages in terms of processability and the potential for post-polymerization modification, opening up new avenues for the design of functional materials for demanding applications in research, and industry. Further experimental validation is required to fully elucidate the properties and potential of this intriguing monomer.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybenzimidazole Aerogels with High Thermal Stability and Mechanical Performance for Advanced Thermal Insulation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascending Trajectory of Tert-butyl 3,4-diaminobenzoate Derivatives in Kinase Inhibition: A Technical Deep Dive

For Immediate Release

Researchers and drug development professionals are increasingly turning their attention to derivatives of Tert-butyl 3,4-diaminobenzoate as a promising scaffold in the design of novel kinase inhibitors. This in-depth technical guide explores the burgeoning biological activity of these compounds, with a particular focus on their role as potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

This whitepaper provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a series of pyrimidine-4,6-diamine derivatives, some of which incorporate the tert-butylphenyl moiety derived from the core structure of interest. The quantitative biological data, detailed experimental protocols, and a visualization of the relevant signaling pathway are presented to facilitate further research and development in this area.

Quantitative Biological Activity

The inhibitory potential of various pyrimidine-4,6-diamine derivatives against FLT3 kinase was evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

Table 1: FLT3 Inhibition by Pyrimidine Derivatives with a Pyrazole Moiety

| Compound ID | R1 | R2 | X | FLT3 IC50 (nM) ± SD |

| 13a | -Ph(4-SO2Me) | -Cyclopropyl | NH | 13.9 ± 6.5 |

| 13b | -Ph(4-SO2Me) | -Me | NH | 45.4 ± 4.5 |

| 13c | -Ph(4-SO2Me) | -Et | NH | 102 ± 1.7 |

| 13d | -Ph(4-SO2Me) | -Ph | NH | 29.8 ± 3.4 |

| 13e | -Ph(4-SO2Me) | -Ph(4-F) | NH | 68.6 ± 2.8 |

| 13f | -Ph(4-SO2Me) | -Ph(4-Cl) | NH | 102 ± 1.8 |

| 13g | -Ph(4-SO2Me) | -Ph(4-Me) | NH | 76.8 ± 1.3 |

| 13h | -Ph(4-SO2Me) | -Ph(4-OMe) | NH | 104 ± 1.9 |

| 13i | -Ph(4-SO2Me) | -Ph(3-F) | NH | 60.1 ± 2.9 |

| 13j | -Ph(4-SO2Me) | -Ph(3-Cl) | NH | 141 ± 2.6 |

Table 2: FLT3 Inhibition by Pyrimidine Derivatives with an Isoxazole Moiety

| Compound ID | R1 | R2 | X | FLT3 IC50 (nM) ± SD |

| 13k | -Ph(4-SO2Me) | -Me | NH | 63.0 ± 43 |

| 13l | -Ph(4-SO2Me) | -Ph | NH | 106 ± 12 |

| 13m | -Ph(3-CF3) | -Me | NH | 1181 ± 527 |

| 13n | -Ph(3-CF3) | -Ph | NH | 13400 ± 117 |

| 13o | -Ph(4-Br) | -Me | NH | 14800 ± 248 |

| 13p | -Ph(4-Br) | -Ph | NH | 15000 ± 1.1 |

| 13q | Dimethylamine | -Me | O | 8763 ± 127 |

Table 3: FLT3 Inhibition by Pyrimidine Derivatives with a Phenyl Moiety

| Compound ID | R1 | R2 | X | FLT3 IC50 (nM) ± SD |

| 13r | -Ph(4-SO2Me) | -Ph(4-tert-butyl) | NH | 5085 ± 75.5 |

| 13s | -Ph(4-SO2Me) | -Ph(3-CF3) | NH | 860 ± 30 |

| 13t | -Ph(4-SO2Me) | -Ph(4-OCF3) | NH | 909 ± 95.9 |

| 13u | -Ph(4-SO2Me) | -Ph(4-F) | NH | 1148 ± 36 |

| 13v | -Me | -Ph(4-SO2Me) | NH | 2119 ± 401 |

| 13w | -Me | -Ph(3-CF3) | NH | 6460 ± 251 |

| 13x | -Me | -Ph(4-tert-butyl) | O | 5085 ± 75.5 |

| 13y | -Me | -Ph(4-OCF3) | NH | 6460 ± 251 |

| 13z | -Me | -Ph(4-F) | O | 12829 ± 834 |

| 13aa | -Ph(4-SO2Me) | -Ph(3-F) | O | 7878 ± 29 |

| 13ab | -Ph(4-SO2Me) | -Cyclopropyl | NH | 9167 ± 236 |

| 13ac | -Ph(3-CF3) | -Cyclopropyl | NH | 8065 ± 274 |

| 13ad | -Me | -Ph(4-F) | O | 12829 ± 834 |

| 13ae | -Ph(4-SO2Me) | -Cyclopropyl | O | 13556 ± 102 |

| 13af | -Ph-3-CF3 | -Cyclopropyl | NH | 8065 ± 274 |

| 13ag | 1-methyl piperazine | -Cyclopropyl | NH | 13556 ± 102 |

| 13ah | 1-methyl piperazine | -Cyclopropyl | NH | 13556 ± 102 |

Experimental Protocols

General Synthesis of Pyrimidine-4,6-diamine Derivatives

A key intermediate, tert-butyl (4-((6-chloropyrimidin-4-yl)amino)phenyl)carbamate, serves as a precursor for the synthesis of the final compounds. The general procedure involves the following steps:

-

Synthesis of tert-butyl (4-((6-chloropyrimidin-4-yl)amino)phenyl)carbamate: To a solution of 4,6-dichloropyrimidine and tert-butyl (4-aminophenyl)carbamate in a suitable solvent such as dioxane, a base like cesium carbonate is added. The reaction mixture is degassed and heated under an inert atmosphere.

-

Coupling with various amines: The chlorinated intermediate is then reacted with a variety of primary or secondary amines in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base. This step introduces the diverse R1 and R2 substituents.

-

Deprotection (if necessary): In cases where a free amine is desired, the tert-butoxycarbonyl (Boc) protecting group is removed using an acid such as trifluoroacetic acid.

A representative example is the synthesis of compound 21 (tert-butyl 4-(6-(4-(methylsulfonyl)phenylamino)pyrimidin-4-ylamino)phenylcarbamate). To a solution of tert-butyl (4-((6-chloropyrimidin-4-yl)amino)phenyl)carbamate (1 g, 3.12 mmol) in dioxane (4 ml), 4-(methylsulfonyl)benzenamine (0.802 g, 4.68 mmol) and Cs2CO3 (2.53 g, 7.78 mmol) were added. The reaction mixture was degassed with argon for 5 minutes, followed by the addition of Pd(PPh3)4. The reaction was then heated to the appropriate temperature and monitored by TLC until completion. After cooling, the mixture was worked up to isolate the desired product.[1][2]

In vitro FLT3 Kinase Assay

The inhibitory activity of the synthesized compounds against FLT3 kinase was determined using a radiometric assay. The protocol is as follows:

-

Reaction Mixture Preparation: A reaction cocktail is prepared containing reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO), the test compound at various concentrations, and the FLT3 enzyme.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of [33P]-ATP (specific activity approximately 500 cpm/pmol) and the substrate (poly(Glu, Tyr) 4:1).

-

Incubation: The reaction mixture is incubated for a specified time (e.g., 120 minutes) at room temperature.

-

Termination and Detection: The reaction is stopped by the addition of a 3% phosphoric acid solution. A portion of the reaction mixture is then spotted onto a filter membrane. The filter membranes are washed to remove unincorporated [33P]-ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway Visualization

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML), leading to constitutive activation of its signaling pathway and promoting cancer cell proliferation and survival.[3][4] The following diagram illustrates the key downstream signaling cascades activated by FLT3.

Caption: FLT3 signaling pathway activation and downstream effects in AML.

This technical guide highlights the significant potential of this compound derivatives as a foundation for developing novel and potent kinase inhibitors. The provided data and protocols offer a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

- 1. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Benzimidazoles from Tert-butyl 3,4-diaminobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives using tert-butyl 3,4-diaminobenzoate as a key starting material. Benzimidazoles are a vital class of heterocyclic compounds with a wide range of pharmaceutical applications, including as anticancer, antiviral, and antihypertensive agents.[1][2][3] The protocols outlined below describe the condensation reaction of this compound with various aldehydes to yield the corresponding substituted benzimidazoles.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[][5] The synthesis of benzimidazoles typically involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[6][7] This application note focuses on the use of this compound, a versatile building block that allows for the introduction of a protected carboxylic acid functionality on the benzimidazole core. This tert-butyl ester can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further derivatization in drug development.

The general reaction scheme involves the condensation of this compound with an aldehyde in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and subsequent aromatization to the benzimidazole ring system.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Sodium Metabisulfite

This protocol describes a common and effective method for the synthesis of 2-substituted benzimidazoles from this compound and various aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF) or Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF or ethanol (10 mL).

-

Add the substituted aldehyde (1.1 mmol) to the solution.

-

Add sodium metabisulfite (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[8]

Materials:

-

This compound

-

Substituted aldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

-

Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the substituted aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Add ethanol or acetonitrile (5 mL) to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a temperature of 120-150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzimidazoles from this compound based on the general protocols described.

| Aldehyde | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Benzaldehyde | Na₂S₂O₅ | DMF | 4-6 hours | 100 | 85-95 |

| 4-Chlorobenzaldehyde | Na₂S₂O₅ | DMF | 4-6 hours | 100 | 80-90 |

| 4-Methoxybenzaldehyde | Na₂S₂O₅ | DMF | 5-7 hours | 100 | 82-92 |

| Benzaldehyde | p-TsOH (Microwave) | EtOH | 15 minutes | 120 | 90-98 |

| 4-Chlorobenzaldehyde | p-TsOH (Microwave) | EtOH | 20 minutes | 120 | 88-95 |

| 4-Methoxybenzaldehyde | p-TsOH (Microwave) | EtOH | 20 minutes | 120 | 90-96 |

Visualizations

Caption: Experimental workflow for the synthesis of benzimidazoles.

Caption: Logical relationship in benzimidazole synthesis.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights | Semantic Scholar [semanticscholar.org]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Tert-butyl 3,4-diaminobenzoate in the Synthesis of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 3,4-diaminobenzoate as a key starting material in the synthesis of various enzyme inhibitors. This versatile building block is particularly valuable in the development of inhibitors for M1 aminopeptidases, Poly(ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase (IDO1), enzymes implicated in a range of diseases including cancer and autoimmune disorders.

Inhibition of M1 Aminopeptidases (ERAP1, ERAP2, and IRAP)

This compound serves as a scaffold for the synthesis of potent and selective inhibitors of the M1 family of zinc metallopeptidases, including Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP). These enzymes play crucial roles in antigen presentation and immune regulation.

Quantitative Data Summary

| Compound ID | Target Enzyme | IC50 (nM)[1][2] | Notes |

| 1a | ERAP1 | > 100,000 | Low potency |

| 1b | ERAP2 | 237 | Submicromolar inhibitor |

| 1c | IRAP | 105 | Potent inhibitor |

| 2a | ERAP1 | 9,600 | Moderate potency |

| 2b | ERAP2 | > 100,000 | Low potency |

| 2c | IRAP | 2,400 | Micromolar inhibitor |

Experimental Protocol: Synthesis of Dipeptide M1 Aminopeptidase Inhibitors

This protocol describes the synthesis of dipeptide inhibitors based on a 3,4-diaminobenzoic acid core.

Step 1: Coupling of the first amino acid to this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-Boc-protected L-amino acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc-deprotection

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-